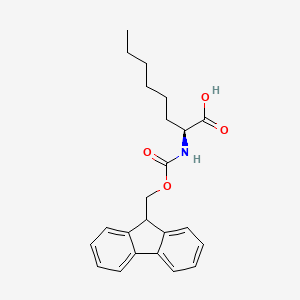

Acide Fmoc-(2S)-2-amino-octanoïque

Vue d'ensemble

Description

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.

The exact mass of the compound (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

L'acide Fmoc-(2S)-2-amino-octanoïque est couramment utilisé en SPPS pour la synthèse de peptides avec des chaînes latérales modifiables. Ce processus est crucial pour la création de séquences peptidiques spécifiques utilisées dans diverses applications de recherche, notamment le développement de médicaments et les études d'interaction protéine .

Développement de médicaments

Ce composé joue un rôle important dans la conception et la synthèse de nouveaux candidats médicaments. Il est utilisé pour créer des peptides qui peuvent imiter ou inhiber les processus biologiques, contribuant au développement de nouvelles thérapeutiques.

Formation d'hydrogel

Les acides aminés Fmoc sont utilisés comme gélateurs de faible poids moléculaire pour former des gels supramoléculaires. Ces hydrogels ont des applications potentielles dans les systèmes d'administration de médicaments et l'ingénierie tissulaire en raison de leur stabilité et de leur biocompatibilité .

Études de glycosylation

Le composé est également utilisé dans la synthèse d'acides aminés glycosylés, qui sont importants pour comprendre la glycosylation des protéines - une modification post-traductionnelle qui affecte la fonction et la stabilité des protéines .

Études de relation structure-activité (SAR)

Dans les études SAR, les acides aminés Fmoc sont dérivés pour explorer la relation entre la structure chimique d'une molécule et son activité biologique. Ceci est essentiel pour optimiser les propriétés des médicaments, telles que la puissance et la sélectivité .

Hydrolyse des esters d'amino

Le composé est impliqué dans les réactions d'hydrolyse des esters d'amino, qui sont importantes pour modifier les chaînes peptidiques pendant la SPPS. Ce processus aide à créer des peptides avec des propriétés souhaitées à des fins de recherche .

Mécanisme D'action

Target of Action

The primary target of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid, also known as Fmoc-(2S)-2-Amino-octanoic acid, is the formation of peptide bonds in peptide synthesis . This compound is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

The mode of action of this compound involves its interaction with the amino group of the resin in peptide synthesis . The Fmoc group is removed by secondary amines such as piperidine . The removal of the Fmoc group exposes the free amine, which can then react with the carboxyl group of another activated amino acid to form a peptide bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptide synthesis pathway. The Fmoc group acts as a temporary protecting group for the N-terminus in SPPS . The removal of the Fmoc group allows for the formation of peptide bonds, which are essential for the creation of peptides .

Pharmacokinetics

The compound’s stability and reactivity in different solvents and under various conditions are crucial for its role in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. By acting as a temporary protecting group, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of varying lengths and sequences .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Additionally, the choice of solvent can impact the efficiency of Fmoc removal and subsequent peptide bond formation . Therefore, careful control of the reaction environment is necessary for optimal peptide synthesis.

Analyse Biochimique

Biochemical Properties

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound acts as a protecting group, preventing unwanted reactions at the amino site during the synthesis process. It is stable at room temperature and has a long shelf-life, making it a reliable reagent in biochemical laboratories .

Cellular Effects

The effects of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by facilitating the production of peptides, which are essential for various cellular activities. The compound does not directly affect cell signaling pathways, gene expression, or cellular metabolism, but its role in peptide synthesis indirectly supports these processes by providing the necessary peptides for cellular functions .

Molecular Mechanism

At the molecular level, (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid exerts its effects by acting as a protecting group for the amino function in amino acids. It forms a stable bond with the amino group, preventing unwanted reactions during peptide synthesis. This stability is crucial for the successful formation of peptide bonds, as it ensures that the amino group remains protected until the desired reaction occurs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid remain consistent over time due to its stability. The compound does not degrade easily, maintaining its effectiveness throughout the peptide synthesis process. Long-term studies have shown that it retains its protective properties, ensuring reliable results in peptide synthesis experiments .

Dosage Effects in Animal Models

Studies on the dosage effects of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid in animal models are limited, as the compound is primarily used in vitro for peptide synthesis. It is essential to use appropriate concentrations to avoid any potential toxic or adverse effects. High doses may lead to unwanted side reactions, while optimal concentrations ensure effective peptide synthesis without harming the biological system .

Metabolic Pathways

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes responsible for forming peptide bonds, such as peptidyl transferases. The compound’s role as a protecting group ensures that the amino function remains intact until the desired reaction occurs, facilitating efficient peptide synthesis .

Transport and Distribution

Within cells and tissues, (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is transported and distributed based on its role in peptide synthesis. It interacts with transporters and binding proteins that facilitate its movement to the site of peptide synthesis. The compound’s stability ensures that it remains effective throughout the transport and distribution process .

Subcellular Localization

The subcellular localization of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. The compound’s targeting signals and post-translational modifications direct it to these specific compartments, ensuring its effective participation in peptide synthesis .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXKLESQZZGPLH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679806 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888725-91-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid](/img/structure/B1504697.png)